![molecular formula C21H14Cl2O4S B2535262 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,5-dichlorobenzene-1-sulfonate CAS No. 298215-89-1](/img/structure/B2535262.png)

4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,5-dichlorobenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

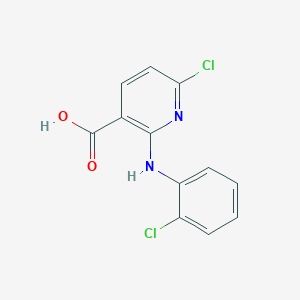

4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,5-dichlorobenzene-1-sulfonate is a chemical compound with potential applications in scientific research. It is commonly referred to as OP-18 or Sudan IV and is widely used as a dye in various fields, including histology, microbiology, and biochemistry. OP-18 is a synthetic organic compound that is soluble in organic solvents and is commonly used to stain lipids and proteins in biological samples. In

Scientific Research Applications

Antioxidant Capacity Assessment

The ABTS/PP decolorization assay is a prevalent method for evaluating antioxidant capacity, prominently featuring in research for determining the antioxidant potential of various substances. This method utilizes ABTS radical cation-based assays, known for their specificity and sensitivity. A comprehensive review highlighted the intricate reaction pathways involved in this assay, including the formation of coupling adducts with certain antioxidants, leading to further oxidative degradation into hydrazindyilidene-like and/or imine-like adducts. This process, while complex, is crucial for understanding the antioxidant capacity and potential bias in comparing different antioxidants, making the ABTS-based assay a recommended, though nuanced, method for tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

Enzymatic Degradation of Organic Pollutants

Enzymatic methods have gained significant attention in the field of environmental science for the remediation and degradation of various organic pollutants, especially those with a recalcitrant nature. The use of enzymes in conjunction with redox mediators has been shown to enhance the range and efficiency of degradation of stubborn compounds. Enzymes like laccases, lignin peroxidases, manganese peroxidases, and peroxidases from various sources have been utilized for this purpose. This method, often combined with redox mediators, has been suggested as a promising future solution for the remediation of a broad spectrum of aromatic compounds found in industrial effluents, highlighting the potential for broad application in environmental clean-up efforts (Husain & Husain, 2007).

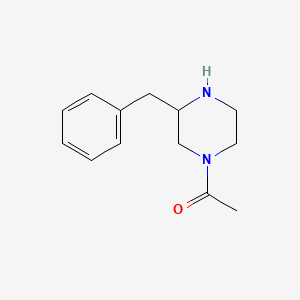

Applications in Medicinal Chemistry

Sulfonamide compounds, including those with structures related to 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,5-dichlorobenzene-1-sulfonate, have a significant role in medicinal chemistry due to their bacteriostatic properties. They form the basis for a variety of drugs used to treat bacterial infections. Besides their antibacterial applications, these compounds have been incorporated into drugs serving diverse therapeutic purposes, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. This review emphasizes the relevance and potential of sulfonamide structures in developing valuable drugs for various conditions such as cancer, glaucoma, inflammation, and dandruff, to name a few (Gulcin & Taslimi, 2018).

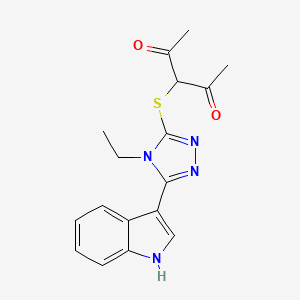

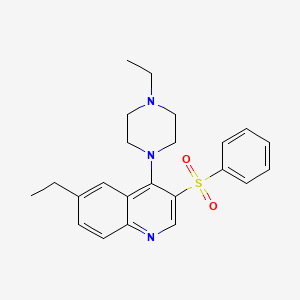

Synthesis and Importance of Cyclic Sulfone Derivatives

Cyclic sulfones and their derivatives attract considerable interest due to their wide applications in medicinal chemistry and other fields. These compounds are known for their biological activities and are used in the treatment of various diseases like dermatitis herpetiformis, leprosy, tuberculosis, etc. The extensive significance of these compounds in medicinal chemistry, coupled with their biological activities, makes them an important focus for synthesis and application studies. This review discusses the synthesis, reactions, and applications of cyclic sulfone compounds, emphasizing their importance and encouraging further research for societal and scientific advancements (Alam et al., 2018).

properties

IUPAC Name |

[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl] 2,5-dichlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2O4S/c22-17-9-12-19(23)21(14-17)28(25,26)27-18-10-6-15(7-11-18)8-13-20(24)16-4-2-1-3-5-16/h1-14H/b13-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGSRDUICMHAEF-JYRVWZFOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,5-dichlorobenzene-1-sulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2535180.png)

![N-(4-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2535181.png)

![4-fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide](/img/structure/B2535187.png)

![2-amino-3-(3-methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2535189.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2535190.png)

![2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2535194.png)